REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([O:11][CH3:12])[C:3]=1[CH:4]=O.[NH2:13]OS(O)(=O)=O>O>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([O:11][CH3:12])[C:3]=1[C:4]#[N:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)F)OC
|
Name
|
Intermediate 47
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.95 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged to a round-bottom flask
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solutions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by dry flash chromatography (DCM eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.05 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |